(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S2/c1-19-12-5-4-11(17)8-13(12)24-16(19)18-14(21)9-23-10-15(22)20-6-2-3-7-20/h4-5,8H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEKMTHJUIYBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CSCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives containing thiazole rings have been reported to demonstrate promising activity against various bacterial strains, suggesting that (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide may also possess similar properties .
Anticancer Potential
The anticancer activity of thiazole derivatives has been a focal point in medicinal chemistry. Compounds with similar structures have shown efficacy against several cancer cell lines, including breast cancer (MCF7). The mechanism often involves inducing apoptosis in cancer cells or inhibiting key cellular pathways necessary for cancer cell proliferation .
Study 1: Antimicrobial Activity Evaluation
In a study evaluating various thiazole derivatives, compounds were tested against common bacterial strains using standard disc diffusion methods. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Study 2: Anticancer Screening
A series of thiazole-based compounds were screened for anticancer properties using the Sulforhodamine B assay against multiple cancer cell lines. Results showed that specific derivatives led to a substantial reduction in cell viability, indicating their potential as effective chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound belongs to the benzothiazole-acetamide class. Key structural analogs include:
- Compound A: (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-morpholinoethyl)thio)acetamide.
- Compound B : (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxoazetidin-1-yl)ethylthio)acetamide.
Table 1: Structural and Physicochemical Comparisons
| Compound | Substituents (Benzothiazole) | Side Chain | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 6-Br, 3-Me | Thio-pyrrolidinone | 468.4 | 2.8 | 2.3 |
| Compound A | 6-Cl, 3-Me | Thio-morpholine | 453.9 | 2.5 | 1.8 |
| Compound B | 6-H, 3-Et | Thio-azetidine | 422.5 | 3.1 | 3.5 |
The pyrrolidinone side chain improves solubility over morpholine (Compound A) but reduces lipophilicity relative to azetidine (Compound B) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and thioether formation. For example, a benzothiazole core can be synthesized by reacting 6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene with thioacetamide derivatives under reflux in anhydrous DMF or DMSO. Catalysts like K₂CO₃ (commonly used in thioether bond formation) and solvents such as acetone or ethanol are critical for yield optimization . Purification via silica gel chromatography (40–50% ethyl acetate/hexane gradients) is recommended to isolate the Z-isomer selectively .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the benzo[d]thiazole aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrrolidinyl protons (δ 1.8–3.4 ppm). The Z-configuration is confirmed by NOE correlations between the thiazole methyl group and adjacent protons .
- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3200–3400 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and experimental C/H/N/S values indicate high purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data during purity assessment?
- Methodological Answer : Discrepancies often arise from residual solvents or incomplete crystallization. To address this:
- Perform thermogravimetric analysis (TGA) to quantify solvent residues.
- Recrystallize the compound using mixed solvents (e.g., ethanol/water) to improve crystallinity.
- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What experimental strategies are effective for evaluating the compound’s biological activity (e.g., antidiabetic or cytotoxic potential)?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) with IC₅₀ determination. Reference compounds like acarbose can serve as positive controls .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing results with structurally related benzothiazoles (e.g., 6-methyl-2(3H)-benzo-thiazolyl derivatives) to establish structure-activity relationships .
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like aldose reductase (PDB ID: 2FZD). Validate docking poses with MD simulations to assess stability .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions. The pyrrolidinyl group may enhance solubility but reduce metabolic stability .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes the Z-configuration’s stability and identifies electrophilic regions for derivatization .
Q. What strategies mitigate stability issues under varying pH or temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-PDA to identify labile bonds (e.g., thioether or amide linkages) .
- Lyophilization : Improve thermal stability by lyophilizing the compound in a cryoprotectant matrix (e.g., trehalose) .
Contradiction Analysis
Q. How to address conflicting reports on the compound’s synthetic yield across studies?
- Methodological Answer : Yield discrepancies (e.g., 28% vs. 76% in similar routes) may stem from reaction scale, solvent purity, or catalyst activation. To reconcile:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
